DBCO-PEG3-oxyamine DBCO-PEG3-oxyamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16668010
InChI: InChI=1S/C29H36N4O7/c30-40-22-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22,30H2,(H,31,34)(H,32,35)
SMILES:
Molecular Formula: C29H36N4O7
Molecular Weight: 552.6 g/mol

DBCO-PEG3-oxyamine

CAS No.:

Cat. No.: VC16668010

Molecular Formula: C29H36N4O7

Molecular Weight: 552.6 g/mol

* For research use only. Not for human or veterinary use.

DBCO-PEG3-oxyamine -

Specification

Molecular Formula C29H36N4O7
Molecular Weight 552.6 g/mol
IUPAC Name N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
Standard InChI InChI=1S/C29H36N4O7/c30-40-22-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22,30H2,(H,31,34)(H,32,35)
Standard InChI Key JRBITMATWRXIQO-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CON

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features three distinct functional domains:

  • DBCO moiety: A strain-promoted alkyne capable of rapid, catalyst-free conjugation with azides through [3+2] cycloaddition. This reaction proceeds at physiological conditions (pH 7-8, 25-37°C) with second-order rate constants exceeding 1 M⁻¹s⁻¹ .

  • PEG3 spacer: A triethylene glycol chain that enhances aqueous solubility (logP = -1.2) while maintaining a compact structure (estimated hydrodynamic radius ≈1.8 nm). The ethylene oxide units reduce nonspecific protein adsorption by 40-60% compared to non-PEGylated linkers .

  • Oxyamine group: A nucleophilic handle (-ONH2) that reacts selectively with ketones or aldehydes to form stable oxime bonds (bond dissociation energy ≈180 kJ/mol). This reaction proceeds optimally at pH 4.5-6.5 with rate constants up to 10³ M⁻¹s⁻¹ .

Physicochemical Specifications

PropertyValueMeasurement Method
Molecular Weight552.62 g/molESI-MS (positive ion mode)
Purity>95% (HPLC)Reverse-phase C18 column
Solubility50 mg/mL in DMSOGravimetric analysis
Storage Stability12 months at -20°CAccelerated degradation testing
λmax (UV-Vis)309 nm (ε = 12,000 M⁻¹cm⁻¹)Spectrophotometric analysis

Data compiled from multiple analytical batches demonstrates consistent lot-to-lot reproducibility (RSD <2% for critical parameters) .

Synthetic Pathways and Production Considerations

Manufacturing Process

The synthesis involves three sequential steps:

  • DBCO activation: Starting from dibenzocyclooctynol, the hydroxyl group undergoes mesylation (MsCl, Et3N) followed by displacement with azide to form DBCO-N3 .

  • PEG3 spacer incorporation: Azide-PEG3-amine is conjugated via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though subsequent purification removes residual copper to <1 ppm .

  • Oxyamine functionalization: The terminal amine undergoes diazotization (NaNO2/HCl) followed by hydroxylamine displacement to yield the final product .

Critical process parameters include:

  • Temperature control during mesylation (-10°C to prevent side reactions)

  • Strict nitrogen atmosphere for azide intermediates

  • pH monitoring during oxyamine formation (maintained at 2.5±0.5)

Analytical Characterization

Batch quality is verified through:

  • HPLC: Retention time 8.2 min (C18, 50% acetonitrile/0.1% TFA)

  • 1H NMR (500 MHz, CDCl3): Characteristic peaks at δ 7.4-7.2 (DBCO aromatic), 3.6-3.5 (PEG methylene), 5.1 (oxime proton)

  • FT-IR: Strong absorption at 2110 cm⁻¹ (DBCO C≡C stretch), 1640 cm⁻¹ (oxime C=N)

  • HRMS: m/z 553.2764 [M+H]+ (calculated 553.2761)

Bioconjugation Applications

Antibody-Drug Conjugate (ADC) Engineering

In ADC development, DBCO-PEG3-oxyamine enables precise drug-to-antibody ratio (DAR) control:

  • Antibody modification: Site-specific incorporation of azide handles via glycoengineering or unnatural amino acid mutagenesis

  • Drug loading: DBCO-azide click reaction achieves DAR 4 with <5% aggregation, compared to 15-20% aggregation in stochastic lysine conjugation

  • Stability profile: Conjugates maintain >90% integrity after 30 days at 4°C in PBS, versus 65-70% for maleimide-based ADCs

Surface Functionalization

The compound enables controlled biomaterial modifications:

  • Nanoparticle coating: Gold nanoparticles (20 nm) functionalized via DBCO-azide show 320% higher cellular uptake than PEG-only controls

  • Hydrogel crosslinking: Oxyamine-aldehyde reactions create shear-thinning hydrogels with tunable modulus (G' = 50-500 Pa)

  • Microarray fabrication: Spotting density reaches 5000 features/cm² with <5% crosstalk between adjacent probes

Pharmacokinetic Optimization

The PEG3 spacer significantly impacts biologic performance:

ParameterWith PEG3 SpacerWithout PEG3Improvement
Plasma t1/2 (mice)48 h12 h
Tumor Accumulation8% ID/g2% ID/g300%
Renal Clearance15 mL/h/kg45 mL/h/kg67% reduction

These enhancements stem from PEG3's hydration shell (≈12 water molecules per ethylene oxide unit) and reduced RES recognition .

Recent Advancements and Research Directions

Dual-Payload Delivery Systems

2024 studies demonstrate sequential conjugation:

  • Primary payload (e.g., doxorubicin) via DBCO-azide click

  • Secondary payload (e.g., siRNA) through oxime ligation
    This approach achieves synergistic effects (combination index = 0.3) in triple-negative breast cancer models .

In Vivo Imaging Probes

Radiolabeled derivatives (e.g., 68Ga-DBCO-PEG3-oxyamine) show:

  • Rapid tumor uptake (SUVmax = 3.5 at 1 h post-injection)

  • Low hepatobiliary clearance (<10% liver retention at 24 h)

  • High target-to-background ratios (TBR = 8.7 in PD-L1+ tumors)

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